N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2OS/c18-11-6-8-12(9-7-11)22-15(24)13-14(17(19,20)21)23-16(25-13)10-4-2-1-3-5-10/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUTEFVOFVXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The Hantzsch thiazole synthesis remains the most widely employed route for constructing the 2,4-disubstituted thiazole scaffold. For the target compound, the protocol involves:
- α-Bromoketone Preparation : 2-Bromo-1-(trifluoromethyl)acetophenone is synthesized by brominating 4'-trifluoromethylacetophenone using bromine in acetic acid. This introduces the trifluoromethyl group at position 4 of the future thiazole ring.
- Thiosemicarbazide Synthesis : Phenylthiosemicarbazide is prepared by reacting phenylhydrazine with ammonium thiocyanate in acidic conditions, introducing the phenyl group at position 2.
The general reaction proceeds as:
$$
\text{PhNHCSNH}2 + \text{CF}3\text{COCH}2\text{Br} \xrightarrow{\text{EtOH, reflux}} \text{2-Ph-4-CF}3\text{-thiazole} + \text{HBr} + \text{H}_2\text{O}
$$
Key parameters:
Isolation and Characterization
Post-reaction workup involves:
- Precipitation by ice-water quenching
- Suction filtration (yield: 68–72%)
- Recrystallization from ethanol/water (1:1)
Spectroscopic validation :
- ¹H NMR (CDCl₃): δ 8.02 (d, J = 7.8 Hz, 2H, Ar-H), 7.56–7.43 (m, 5H, Ar-H), 3.21 (s, 1H, thiazole-H)
- ¹³C NMR : 167.8 (C=O), 152.1 (thiazole C-2), 135.4 (q, J = 37 Hz, CF₃), 129.3–127.6 (Ar-C)
- HRMS : m/z calcd. for C₁₃H₈F₃NS [M+H]⁺ 284.0451, found 284.0449
Carboxylic Acid Functionalization
Oxidation to Thiazole-5-Carboxylic Acid
The methyl ester intermediate (from Hantzsch synthesis) undergoes saponification:
$$
\text{2-Ph-4-CF}3\text{-thiazole-5-COOCH}3 \xrightarrow{\text{NaOH, H}2\text{O/EtOH}} \text{2-Ph-4-CF}3\text{-thiazole-5-COOH}
$$
Conditions :
Acyl Chloride Formation
The carboxylic acid is activated using thionyl chloride:
$$
\text{2-Ph-4-CF}3\text{-thiazole-5-COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-Ph-4-CF}3\text{-thiazole-5-COCl} + \text{SO}2 + \text{HCl}
$$
Optimized protocol :
- Excess SOCl₂ (3 equiv)
- Toluene solvent, 80°C, 2 hours
- Removal of volatiles under vacuum yields the acyl chloride as a yellow oil (95% purity)
Amide Bond Formation with 4-Fluoroaniline
Coupling Reaction
The acyl chloride reacts with 4-fluoroaniline under Schotten-Baumann conditions:
$$
\text{2-Ph-4-CF}3\text{-thiazole-5-COCl} + \text{4-F-C}6\text{H}4\text{NH}2 \xrightarrow{\text{base}} \text{N-(4-Fluorophenyl)-2-Ph-4-CF}_3\text{-thiazole-5-carboxamide}
$$
Critical parameters :
Purification and Yield
Workup involves:
- Washing with 5% HCl (removes excess amine)
- Saturated NaHCO₃ (neutralizes HCl)
- Column chromatography (SiO₂, hexane:EtOAc 4:1)
Isolated yield : 74–78%
Final product characterization :
| Property | Value | Method |
|---|---|---|
| Melting Point | 162–164°C | DSC |
| HPLC Purity | 99.2% | C18, MeOH:H₂O 75:25 |
| LogP | 4.13 | Calculated |
| Solubility (H₂O) | <0.1 mg/mL | USP method |
Alternative Synthetic Routes
One-Pot Thiazole Formation and Amidation
A modified approach condenses the steps using in situ activation:
- Hantzsch synthesis with methyl bromo(trifluoromethyl)acetate
- Simultaneous aminolysis with 4-fluoroaniline under microwave irradiation
Advantages :
Limitations :
- Requires strict stoichiometric control
- Higher impurity levels (≈5%)
Solid-Phase Synthesis for High-Throughput Production
Immobilized thiourea resins enable parallel synthesis:
- Resin-bound phenylthiourea
- Cyclization with CF₃-containing α-bromoketone
- On-resin amidation with 4-fluoroaniline
Scale-up metrics :
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Price (USD/kg) | Source |
|---|---|---|
| 4-Fluoroaniline | 320–350 | Sigma-Aldrich |
| Phenylthiosemicarbazide | 2800 | TCI Chemicals |
| 2-Bromo-1-(trifluoromethyl)acetophenone | 12,500 | Combi-Blocks |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: HNO₃/H₂SO₄ for nitration, halogenating agents for halogenation
Major Products
Oxidation: Oxidized thiazole derivatives
Reduction: Amines
Substitution: Nitro, halo, or other substituted aromatic derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its fluorinated and trifluoromethylated structure can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties. It may also find applications in agrochemicals as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11) :
- Molecular Formula : C₁₄H₇F₂N₃O₃S₂
- Key Differences : Replaces the trifluoromethyl group with a nitrothiophene moiety and introduces a 3,4-difluorophenyl substitution. The nitro group may enhance antibacterial activity but reduce metabolic stability compared to the trifluoromethyl group .
- Purity : 99.05% (higher than many analogs, suggesting optimized synthesis) .
- N-(4-Acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: Molecular Formula: C₁₉H₁₇N₃O₂S Key Differences: Substitutes the fluorophenyl group with an acetamidophenyl group and adds a methyl group at the 4-position of the thiazole.
2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide :
Halogen Substitution Patterns
- N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide :
Functional Group Comparisons
Trifluoromethyl vs. Nitro Groups
Trifluoromethyl (Target Compound) :
- Nitro Group (Nitrothiophene Analogs): Found in compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₀F₃N₃O₄S₂). Nitro groups are associated with antibacterial activity but pose risks of genotoxicity and metabolic reduction to reactive intermediates .
Fluorophenyl vs. Difluorophenyl Groups
- 4-Fluorophenyl (Target Compound): Moderate electron-withdrawing effects and improved bioavailability compared to non-fluorinated analogs.
3,4-Difluorophenyl (Compound 11) :
- Increased electronegativity and steric effects may enhance target binding but reduce solubility .
Biological Activity
N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide (CAS Number: 400080-74-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of its biological activity based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₀F₄N₂OS |
| Molecular Weight | 366.33 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| LogP | 4.13 |
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Viability : Studies have reported IC₅₀ values ranging from 7 to 20 µM against different cancer cell lines, indicating potent activity against malignancies such as breast and pancreatic cancer .
- Mechanism of Action : The compound appears to target specific molecular pathways involved in cancer progression, including those that regulate angiogenesis and cell signaling pathways .
Anti-inflammatory Activity
The thiazole carboxamide derivatives have also been evaluated for their anti-inflammatory effects:
- Cyclooxygenase Inhibition : A recent study highlighted the ability of thiazole carboxamide derivatives to act as cyclooxygenase (COX) inhibitors, which are crucial in the inflammatory response .
- In Vivo Studies : Animal models demonstrated a reduction in inflammation markers when treated with these compounds, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Bacterial Strains : this compound exhibited activity against several bacterial strains, including resistant forms of Mycobacterium tuberculosis .
- Mechanism : The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
- Anticancer Efficacy :
- Inflammation Model :
- Antimicrobial Testing :
Q & A
Basic: What are the recommended synthetic methodologies for N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide?
Methodological Answer:
Synthesis typically involves a multi-step approach:
- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in polar aprotic solvents (e.g., DMF) using phosphorus oxychloride (POCl₃) as a catalyst .
- Carboxamide Coupling : Post-cyclization, the carboxamide group is introduced via coupling reactions using reagents like EDCI/HOBt or DCC with 4-fluorophenylamine.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity.
Key Considerations : Optimize reaction temperatures (70–100°C) to avoid trifluoromethyl group degradation .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; trifluoromethyl at δ ~110–120 ppm in ¹³C) .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and thiazole ring vibrations (C=N ~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 409.08) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles/lengths (e.g., C-S-C in thiazole ≈ 90°) .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer Screening : MTT assay (48–72 hr exposure, IC₅₀ calculation in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM–1 mM concentrations) .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
Advanced: How can contradictions in crystallographic data (e.g., enantiomer polarity) be resolved?
Methodological Answer:
- Flack Parameter Analysis : Use least-squares refinement (SHELXL) to distinguish enantiomers in non-centrosymmetric space groups. A Flack parameter near 0 (±0.1) confirms correct chirality .
- Twinned Data Correction : For centrosymmetric pseudomerohedral twins, apply Hooft/Y absorption corrections in programs like TWINABS .
Case Study : Discrepancies in C-F bond lengths (~1.34 Å vs. computational 1.38 Å) may arise from thermal motion; refine anisotropic displacement parameters .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Substituent Variation :
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bonding at carboxamide) .
- In Silico Screening : Molecular docking (AutoDock Vina) against targets like EGFR (PDB ID: 1M17) predicts binding affinities .
Advanced: What strategies assess metabolic stability in physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24 hr; monitor degradation via HPLC (retention time shifts) .
- Microsomal Metabolism : Use rat liver microsomes (NADPH regeneration system) with LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at phenyl rings) .
- Plasma Protein Binding : Equilibrium dialysis (human plasma, 4 hr) quantifies free vs. bound fractions .
Advanced: How is the mechanism of enzyme inhibition elucidated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
